molecular formula C18H22N2O2 B10922575 (2E)-3-[4-(propan-2-yloxy)phenyl]-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2E)-3-[4-(propan-2-yloxy)phenyl]-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B10922575
M. Wt: 298.4 g/mol
InChI Key: PMCHUYSIPHRBCD-DHZHZOJOSA-N
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Description

(2E)-3-[4-(propan-2-yloxy)phenyl]-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a phenyl group substituted with a propan-2-yloxy group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(propan-2-yloxy)phenyl]-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves a multi-step process. One common method includes the condensation of 4-(propan-2-yloxy)benzaldehyde with 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone under basic conditions to form the desired enone. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(propan-2-yloxy)phenyl]-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-(propan-2-yloxy)benzoic acid.

    Reduction: Formation of 3-[4-(propan-2-yloxy)phenyl]-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-ol.

    Substitution: Formation of 4-(propan-2-yloxy)-2-nitrophenyl or 4-(propan-2-yloxy)-2-bromophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(propan-2-yloxy)phenyl]-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[4-(methoxy)phenyl]-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one
  • (2E)-3-[4-(ethoxy)phenyl]-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2E)-3-[4-(propan-2-yloxy)phenyl]-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one may exhibit unique properties due to the presence of the propan-2-yloxy group, which can influence its reactivity, solubility, and biological activity. This makes it a valuable compound for further research and development in various scientific and industrial fields.

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

(E)-3-(4-propan-2-yloxyphenyl)-1-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C18H22N2O2/c1-12(2)22-16-9-6-15(7-10-16)8-11-17(21)18-13(3)19-20(5)14(18)4/h6-12H,1-5H3/b11-8+

InChI Key

PMCHUYSIPHRBCD-DHZHZOJOSA-N

Isomeric SMILES

CC1=C(C(=NN1C)C)C(=O)/C=C/C2=CC=C(C=C2)OC(C)C

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)C=CC2=CC=C(C=C2)OC(C)C

Origin of Product

United States

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